molecular formula C6H3BrN2OS B7855651 7-bromo-1H-thieno[3,2-d]pyrimidin-4-one

7-bromo-1H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B7855651
M. Wt: 231.07 g/mol
InChI Key: SFFNZDXKMOSLNK-UHFFFAOYSA-N
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Description

Compound “7-bromo-1H-thieno[3,2-d]pyrimidin-4-one” is a chemical entity with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “7-bromo-1H-thieno[3,2-d]pyrimidin-4-one” involves several synthetic routes. One common method includes the selective hydrolysis of corresponding esters by enzymes. This method is environmentally benign, robust, economical, simple, and convenient, providing high yields of the desired compound .

Industrial Production Methods: Industrial production of compound “this compound” typically follows similar synthetic routes but on a larger scale. The use of advanced technologies and optimized reaction conditions ensures the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions: Compound “7-bromo-1H-thieno[3,2-d]pyrimidin-4-one” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions:

    Oxidation Reactions: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.

    Reduction Reactions: Sodium borohydride and lithium aluminum hydride are frequently used under controlled conditions.

    Substitution Reactions: Halogenation and nitration reactions often involve reagents like chlorine, bromine, and nitric acid.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Compound “7-bromo-1H-thieno[3,2-d]pyrimidin-4-one” has numerous scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic effects and applications in drug development.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

Comparison with Other Similar Compounds: Compound “7-bromo-1H-thieno[3,2-d]pyrimidin-4-one” can be compared with other similar compounds based on its structural and functional properties. Similar compounds include those with analogous chemical structures and reactivity patterns.

Comparison with Similar Compounds

The uniqueness of compound “7-bromo-1H-thieno[3,2-d]pyrimidin-4-one” lies in its specific structural features and the range of reactions it can undergo, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

7-bromo-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2OS/c7-3-1-11-5-4(3)8-2-9-6(5)10/h1-2H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFNZDXKMOSLNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)C(=O)N=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=C(S1)C(=O)N=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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